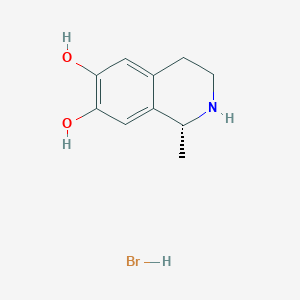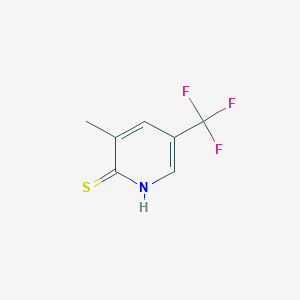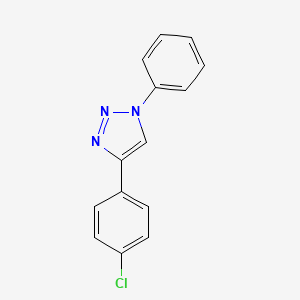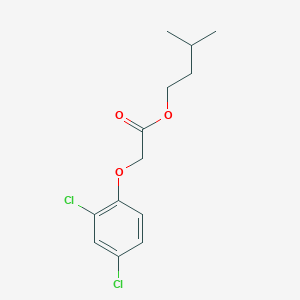
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) is a platinum-based compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicine and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) typically involves the reaction of platinum salts with oxalic acid and (2-azanidylcyclohexyl)azanide. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of (2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves the careful handling of platinum salts and other reagents, with stringent quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(4+) to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of platinum, while reduction reactions can produce platinum(2+) or platinum(0) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .
Applications De Recherche Scientifique
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential use in cancer therapy, particularly as a chemotherapeutic agent due to its ability to interact with DNA and inhibit cell division.
Industry: It is used in the production of advanced materials and as a component in electronic devices due to its unique electrical properties.
Mécanisme D'action
The mechanism of action of (2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaliplatin: A platinum-based chemotherapeutic agent used in cancer treatment.
Cisplatin: Another platinum-based drug widely used in chemotherapy.
Carboplatin: A derivative of cisplatin with similar applications in cancer therapy
Uniqueness
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) is unique due to its specific chemical structure, which imparts distinct properties compared to other platinum-based compounds. Its ability to form stable complexes and its reactivity with various ligands make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2O4Pt |
|---|---|
Poids moléculaire |
395.28 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2 |
Clé InChI |
DWAFYCQODLXJNR-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)


![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)
![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14114591.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)
![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)
